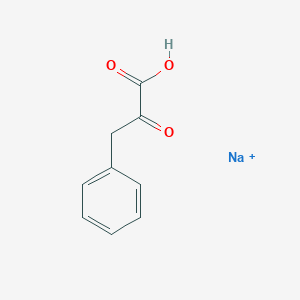
フェニルピルビン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium phenylpyruvate is a chemical compound with the molecular formula C9H7NaO3. It is the sodium salt of phenylpyruvic acid and is known for its role in various biochemical processes. This compound is often used in scientific research due to its unique properties and applications in different fields.
科学的研究の応用
Sodium phenylpyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a reagent in organic synthesis.
Biology: It serves as a biomarker for phenylketonuria, a metabolic disorder.
Medicine: It is studied for its potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the production of phenylalanine, an essential amino acid .
生化学分析
Biochemical Properties
Sodium phenylpyruvate plays a role in biochemical reactions, particularly in the metabolism of phenylalanine. It interacts with enzymes such as phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), which are involved in the conversion of phenylpyruvate to phenylacetic acid . These interactions are crucial for the biosynthesis of phenylalanine via the phenylpyruvate pathway .
Cellular Effects
In cellular processes, sodium phenylpyruvate has been found to influence cell function. For instance, it has been shown to reduce oxygen consumption . In Escherichia coli, sodium phenylpyruvate has been used as a substrate for the production of D-phenyllactic acid . Moreover, it has been implicated in the production of fragrant benzenoid–phenylpropanoids in Petunia × hybrida flowers .
Molecular Mechanism
At the molecular level, sodium phenylpyruvate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to phenylacetic acid by the action of PPFOR and PPDC . This conversion is a key step in the phenylpyruvate pathway for phenylalanine biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium phenylpyruvate can change over time. For example, in a study involving Bacillus coagulans, sodium phenylpyruvate was effectively converted to D-phenyllactic acid at a high concentration and productivity under optimal conditions .
Metabolic Pathways
Sodium phenylpyruvate is involved in the metabolic pathway of phenylalanine. It is a key intermediate in the phenylpyruvate pathway for phenylalanine biosynthesis . This pathway splits from the known plastidial arogenate pathway at chorismate, instead of prephenate .
Transport and Distribution
It is known that pyruvate, a similar compound, is transported across the inner mitochondrial membrane .
Subcellular Localization
The subcellular localization of sodium phenylpyruvate is not well defined. Given its role in phenylalanine biosynthesis, it is likely to be found in the cytosol where this process occurs .
準備方法
Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with hydantoin in the presence of a catalytic quantity of ethanolamine. The reaction is carried out in an aqueous medium, followed by treatment with sodium hydroxide and acidification with hydrochloric acid to obtain the crystallized monohydrated form of sodium phenylpyruvate .
Industrial Production Methods: Industrial production of sodium phenylpyruvate often involves the hydrolysis of ethyl-3-cyano-2-oxo-3-phenyl-propionate or the condensation of benzaldehyde over hydantoin. These methods are optimized for large-scale production to ensure high yield and purity .
化学反応の分析
Types of Reactions: Sodium phenylpyruvate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenyllactic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenyllactic acid.
Substitution: Various substituted phenylpyruvate derivatives
作用機序
Sodium phenylpyruvate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase. These enzymes catalyze the conversion of sodium phenylpyruvate into other metabolites, influencing amino acid metabolism and energy production .
類似化合物との比較
Phenylpyruvic acid: The parent compound of sodium phenylpyruvate.
Phenyllactic acid: A reduction product of sodium phenylpyruvate.
Phenylacetic acid: An oxidation product of sodium phenylpyruvate.
Uniqueness: Sodium phenylpyruvate is unique due to its solubility in water and its role as a substrate in various enzymatic reactions. Its sodium salt form enhances its stability and makes it easier to handle in laboratory and industrial settings .
特性
CAS番号 |
114-76-1 |
|---|---|
分子式 |
C9H8NaO3 |
分子量 |
187.15 g/mol |
IUPAC名 |
sodium;2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12); |
InChIキー |
UZVNBCKXIIHMIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.[Na] |
Key on ui other cas no. |
114-76-1 |
物理的記述 |
White crystalline powder; very faint savoury aroma |
関連するCAS |
156-06-9 (Parent) |
溶解性 |
Soluble in water Soluble (in ethanol) |
同義語 |
3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)

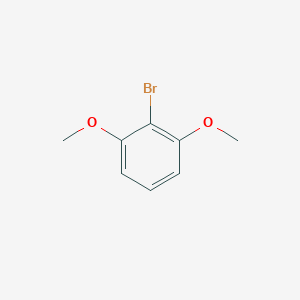
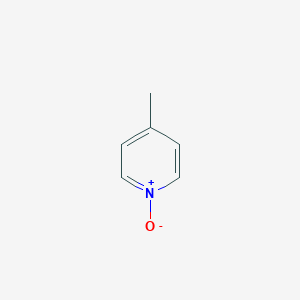
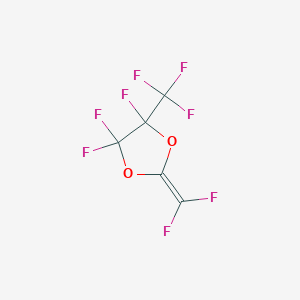
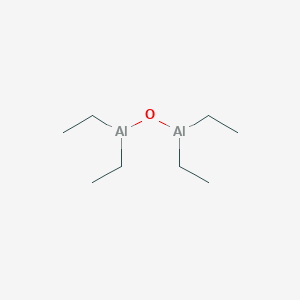
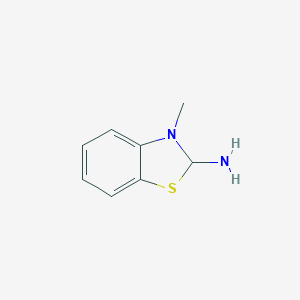
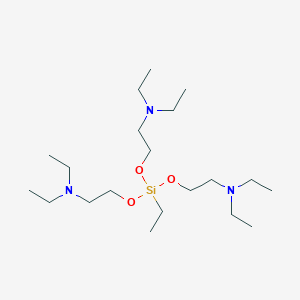
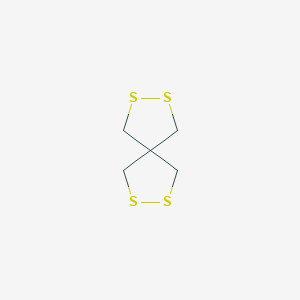
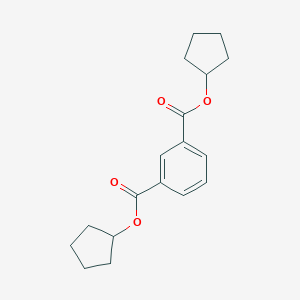
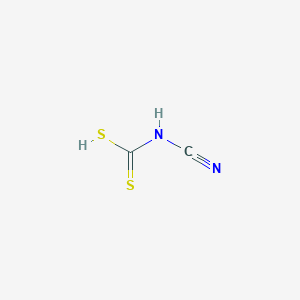

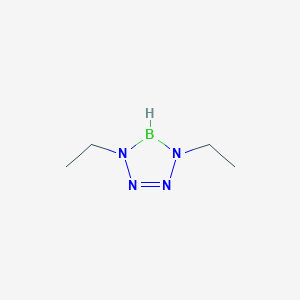
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)
